Sodium 3-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

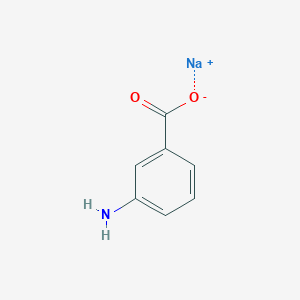

Sodium 3-aminobenzoate, also known as 3-aminobenzoic acid sodium salt, is an organic compound with the molecular formula C₇H₆NNaO₂. It is a sodium salt derivative of 3-aminobenzoic acid, characterized by the presence of an amino group (-NH₂) attached to the benzene ring at the meta position relative to the carboxylate group (-COONa). This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzoate can be synthesized through the neutralization of 3-aminobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in crystalline form.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3-aminobenzoic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-aminobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as nitration and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Esterification: The carboxylate group can react with alcohols to form esters.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Esterification: Formation of esters.

Wissenschaftliche Forschungsanwendungen

Sodium 3-aminobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Biology: Employed in biochemical assays and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic and in the treatment of certain skin conditions.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium 3-aminobenzoate involves its interaction with specific molecular targets and pathways. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness. The compound’s effects on other biological pathways are still under investigation, with ongoing research exploring its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-aminobenzoate can be compared with other similar compounds, such as:

Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.

Sodium salicylate: A sodium salt of salicylic acid, used in medicine as an analgesic and anti-inflammatory agent.

Sodium 4-aminobenzoate: Similar to this compound but with the amino group at the para position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substituted amino group allows for different reactivity compared to its para-substituted counterpart, sodium 4-aminobenzoate. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and pharmaceutical research.

Biologische Aktivität

Sodium 3-aminobenzoate, also known as sodium para-aminobenzoate (PABA), is a compound with significant biological activity and diverse applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical implications, supported by research findings and case studies.

This compound is the sodium salt of 3-aminobenzoic acid. It is characterized by the following chemical properties:

- Molecular Formula : C7H6NNaO2

- Molecular Weight : 173.12 g/mol

- Solubility : Soluble in water, slightly soluble in alcohol.

These properties facilitate its use in various biochemical applications, including as a reagent in organic synthesis and as a buffer in biological assays.

Target of Action : this compound primarily targets the enzyme p-hydroxybenzoate hydroxylase, which plays a role in the metabolic degradation pathways of aromatic compounds.

Mode of Action : The compound interacts with sodium ion channels on nerve membranes, which can lead to local anesthesia without affecting consciousness, making it useful for surgical procedures.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Degradation Pathway : It participates in the degradation of aromatic compounds via the enzyme 3-aminobenzoate 6-monooxygenase, which is crucial for its metabolic processing.

- Cellular Effects : The compound influences cellular processes through its interactions with various enzymes and proteins, impacting cell function and metabolism.

Pharmacokinetics

The pharmacokinetics of this compound resemble those of other local anesthetics:

- Distribution : Rapidly distributed into highly perfused tissues.

- Elimination : Metabolized primarily in the liver and excreted via urine.

Clinical Applications

This compound has been investigated for its therapeutic effects in various conditions:

- Local Anesthetic : Used for local anesthesia during minor surgical procedures.

- Treatment of Cystinuria : In clinical settings, it has been prescribed to patients with cystinuria, where it helps reduce stone formation by alkalinizing urine and reducing cystine levels .

- Skin Conditions : Explored for its potential benefits in treating certain dermatological disorders due to its anti-inflammatory properties.

Case Study 1: Cystinuria Management

A patient diagnosed with cystinuria was treated with this compound alongside increased fluid intake and dietary modifications. The treatment led to a significant reduction in stone formation and improved quality of life .

Case Study 2: Local Anesthesia

In a surgical setting, this compound was used as a local anesthetic agent. Patients reported effective pain relief during procedures without systemic side effects, highlighting its utility in outpatient surgeries.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

Eigenschaften

CAS-Nummer |

17264-94-7 |

|---|---|

Molekularformel |

C7H7NNaO2 |

Molekulargewicht |

160.13 g/mol |

IUPAC-Name |

sodium;3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI-Schlüssel |

OOYSSNNCRLBWDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)N)C(=O)O.[Na] |

Key on ui other cas no. |

17264-94-7 |

Verwandte CAS-Nummern |

99-05-8 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 3-aminobenzoate in the study?

A1: In this study, this compound acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.

Q2: Does the research discuss the biological activity or applications of this compound itself?

A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of this compound beyond its role as a ligand in this specific chemical context [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.